![molecular formula C14H10F6N2O4S2 B12580953 Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro- CAS No. 495387-23-0](/img/structure/B12580953.png)
Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- is a compound that has garnered interest due to its unique chemical structure and properties. This compound is characterized by the presence of methanesulfonamide groups attached to a biphenyl backbone, with trifluoromethyl groups adding to its distinctiveness. Its applications span various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- typically involves the reaction of biphenyl derivatives with trifluoromethanesulfonamide. One common method includes the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by further reactions to introduce the biphenyl moiety . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromoacetonitrile, sodium azide, and various catalysts. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromoacetonitrile can yield N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide .
Scientific Research Applications
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The biphenyl backbone provides structural stability, allowing the compound to fit into binding sites effectively .
Comparison with Similar Compounds
Similar Compounds
N-Phenyltrifluoromethanesulfonimide: Similar in structure but lacks the biphenyl backbone.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Contains trifluoromethyl groups but differs in the overall structure.
Uniqueness
Methanesulfonamide, N,N’-[1,1’-biphenyl]-2,2’-diylbis[1,1,1-trifluoro- is unique due to its combination of methanesulfonamide groups, biphenyl backbone, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
495387-23-0 |
|---|---|
Molecular Formula |
C14H10F6N2O4S2 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[2-[2-(trifluoromethylsulfonylamino)phenyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H10F6N2O4S2/c15-13(16,17)27(23,24)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)22-28(25,26)14(18,19)20/h1-8,21-22H |
InChI Key |
VTQBJYMQRXIGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
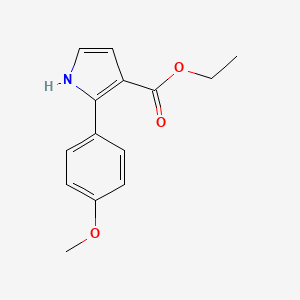
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
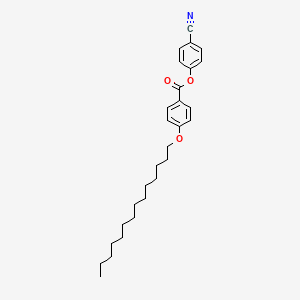

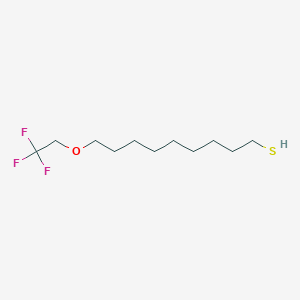
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
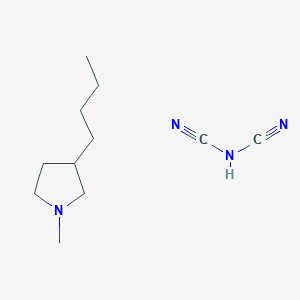
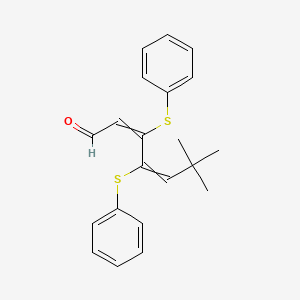


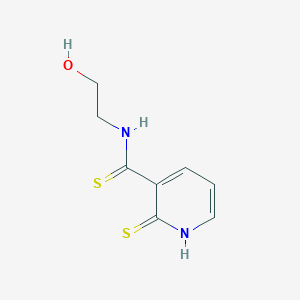
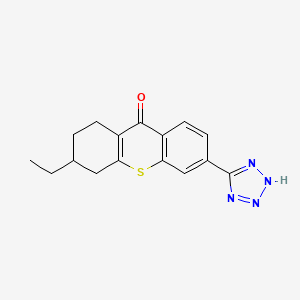
![6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one](/img/structure/B12580984.png)
